CTTHWGFTLC, CYCLIC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

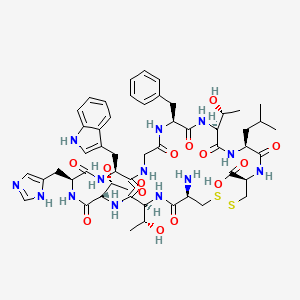

(4R,7S,10S,13S,19S,22S,25S,28S,31R)-31-amino-13-benzyl-10,25,28-tris[(1R)-1-hydroxyethyl]-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H71N13O14S2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79)/t26-,27-,28-,33+,35+,36+,37+,38+,39+,41+,42+,43+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJDFZGRPZQVJN-JIYQNHPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)O)CC(C)C)[C@@H](C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)[C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H71N13O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1166.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure and Activity of the Cyclic Peptide CTTHWGFTLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide CTTHWGFTLC has emerged as a noteworthy inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 and MMP-9.[1] These enzymes are critical in the degradation of the extracellular matrix, a process implicated in various physiological and pathological events, including tumor cell migration and invasion. This guide provides a comprehensive overview of the structure, synthesis, and biological activity of the cyclic peptide CTTHWGFTLC, with a focus on its potential as a therapeutic agent.

Molecular Structure and Properties

The primary structure of the peptide is composed of the amino acid sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys. The cyclic nature of this peptide is conferred by a disulfide bond between the two cysteine residues.[2][3] This cyclization imparts conformational rigidity, which is often associated with increased receptor selectivity and biological potency.[4]

Physicochemical Properties

| Property | Value |

| Amino Acid Sequence | Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys |

| Molecular Formula | C53H75N13O13S2 |

| Molecular Weight | 1186.37 g/mol |

| Cyclization | Disulfide bridge between Cys1 and Cys10 |

Structural Diagram

The disulfide bridge between the N-terminal and C-terminal cysteine residues creates a cyclic structure that is crucial for its biological activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Automated Synthesis of Cyclic Disulfide-Bridged Peptides [cem.com]

- 3. Solid-Phase Peptide Cyclization with Two Disulfide Bridges [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the CTTHWGFTLC Peptide: An Inhibitor of Matrix Metalloproteinases-2 and -9

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic decapeptide CTTHWGFTLC is a potent and selective inhibitor of matrix metalloproteinases (MMPs) -2 and -9, enzymes implicated in a variety of physiological and pathological processes, including cancer metastasis, angiogenesis, and inflammation. This technical guide provides a comprehensive overview of the CTTHWGFTLC peptide, including its amino acid composition, physicochemical properties, and its mechanism of action. Detailed methodologies for the solid-phase synthesis, purification, and functional assessment of this peptide are presented to facilitate its application in research and drug development.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. Among the MMP family, gelatinases A (MMP-2) and B (MMP-9) are of particular interest due to their overexpression in various malignancies and their critical role in tumor invasion and the formation of new blood vessels (angiogenesis). The targeted inhibition of these enzymes represents a promising strategy for anticancer therapy.

The CTTHWGFTLC peptide is a cyclic decapeptide identified through phage display technology as a selective inhibitor of MMP-2 and MMP-9. Its cyclic nature, conferred by a disulfide bond between the two cysteine residues, provides conformational rigidity and enhanced stability. This peptide has been shown to inhibit endothelial and tumor cell migration in vitro and suppress tumor progression in in vivo models.[1][2]

Peptide Characteristics

Amino Acid Composition and Physicochemical Properties

The CTTHWGFTLC peptide is composed of ten amino acids. Its sequence and the physicochemical properties of its constituent amino acids are detailed below.

| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) | Properties |

| Cysteine | Cys | C | 121.16 | Polar, Thiol-containing |

| Threonine | Thr | T | 119.12 | Polar, Hydroxyl-containing |

| Threonine | Thr | T | 119.12 | Polar, Hydroxyl-containing |

| Histidine | His | H | 155.16 | Positively Charged, Aromatic |

| Tryptophan | Trp | W | 204.23 | Nonpolar, Aromatic |

| Glycine | Gly | G | 75.07 | Nonpolar, Smallest Amino Acid |

| Phenylalanine | Phe | F | 165.19 | Nonpolar, Aromatic |

| Threonine | Thr | T | 119.12 | Polar, Hydroxyl-containing |

| Leucine | Leu | L | 131.17 | Nonpolar, Aliphatic |

| Cysteine | Cys | C | 121.16 | Polar, Thiol-containing |

Table 1: Amino Acid Composition and Properties of CTTHWGFTLC.

| Property | Value |

| Molecular Formula | C₅₂H₇₁N₁₃O₁₄S₂ |

| Molecular Weight | 1166.34 g/mol |

| Structure | Cyclic (Disulfide bridge between Cys¹ and Cys¹⁰) |

| IC₅₀ (MMP-9) | ~8 µM[1][2] |

| IC₅₀ (MMP-2) | ~10 µM (gelatin degradation assay) |

Table 2: Physicochemical and Inhibitory Properties of CTTHWGFTLC.

Mechanism of Action

The CTTHWGFTLC peptide exerts its inhibitory effects by targeting the catalytic domain of MMP-2 and MMP-9. The HWGF motif within the peptide sequence is crucial for its inhibitory activity.[3] By binding to the active site of these gelatinases, the peptide prevents the degradation of their natural substrates, primarily type IV collagen, a major component of the basement membrane.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of CTTHWGFTLC

The following is a representative protocol for the manual solid-phase synthesis of the linear precursor of CTTHWGFTLC using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-protected amino acids (Cys(Trt), Thr(tBu), His(Trt), Trp(Boc), Gly, Phe, Leu)

-

N,N'-Diisopropylethylamine (DIEA)

-

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

Procedure:

-

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence by adding a solution of the amino acid, HBTU, HOBt, and DIEA in DMF to the resin. Agitate for 2 hours. Wash the resin with DMF and DCM.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence (Leu, Thr, Phe, Gly, Trp, His, Thr, Thr, Cys).

-

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

-

Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Lyophilize the crude linear peptide.

Cyclization of CTTHWGFTLC

-

Oxidation: Dissolve the lyophilized linear peptide in a dilute ammonium bicarbonate buffer (pH 8.0-8.5) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.

-

Monitoring: Stir the solution open to the air for 24-48 hours, monitoring the progress of cyclization by RP-HPLC and mass spectrometry.

-

Lyophilization: Once cyclization is complete, lyophilize the solution to obtain the crude cyclic peptide.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

-

Preparative RP-HPLC system with a C18 column.

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Dissolve the crude cyclic peptide in a minimal amount of Solvent A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes) at a flow rate of approximately 10 mL/min.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final purified cyclic CTTHWGFTLC peptide.

MMP-2 and MMP-9 Inhibition Assay (Gelatin Zymography)

Materials:

-

Recombinant human MMP-2 and MMP-9

-

Gelatin-containing polyacrylamide gels

-

Incubation buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂)

-

Staining solution (e.g., Coomassie Brilliant Blue)

-

Destaining solution (e.g., methanol, acetic acid, water)

Procedure:

-

Sample Preparation: Pre-incubate a fixed concentration of active MMP-2 or MMP-9 with varying concentrations of the CTTHWGFTLC peptide in the incubation buffer for 30 minutes at 37°C.

-

Electrophoresis: Load the enzyme-inhibitor mixtures onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.

-

Enzyme Renaturation and Gelatinolysis: After electrophoresis, wash the gel with a Triton X-100 containing buffer to remove SDS and renature the enzymes. Incubate the gel in the incubation buffer at 37°C for 12-24 hours to allow for gelatin degradation.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

-

Analysis: Areas of gelatin degradation by the MMPs will appear as clear bands against a blue background. The intensity of these bands will decrease with increasing concentrations of the CTTHWGFTLC inhibitor. Quantify the band intensities using densitometry to determine the IC₅₀ value.

Conclusion

The CTTHWGFTLC peptide is a valuable tool for studying the roles of MMP-2 and MMP-9 in various biological processes and holds potential as a therapeutic lead. This guide provides the fundamental information and detailed protocols necessary for its synthesis, purification, and functional evaluation, thereby enabling further research into its mechanism of action and potential clinical applications. The provided methodologies can be adapted and optimized by researchers to suit their specific experimental needs.

References

- 1. Discovery of biologically active peptides in random libraries: solution-phase testing after staged orthogonal release from resin beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Truncated Cyclic Peptides Targeting an Induced-Fit Pocket on PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mirror-Image Random Nonstandard Peptides Integrated Discovery (MI-RaPID) Technology Yields Highly Stable and Selective Macrocyclic Peptide Inhibitors for Matrix Metallopeptidase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Mechanism of Action of CTTHWGFTLC as a Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide CTTHWGFTLC has emerged as a significant inhibitor of matrix metalloproteinases (MMPs), specifically targeting the gelatinases MMP-2 and MMP-9. These enzymes are pivotal in the degradation of the extracellular matrix and are implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis. This technical guide provides a comprehensive analysis of the mechanism of action of CTTHWGFTLC, consolidating available quantitative data, detailing experimental protocols for its characterization, and visualizing its inhibitory action and discovery process. The evidence strongly indicates that CTTHWGFTLC functions as a non-competitive or mixed non-competitive inhibitor, binding to an exosite on the enzyme rather than the catalytic zinc-binding site. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and cancer biology.

Introduction to CTTHWGFTLC and its Targets: MMP-2 and MMP-9

Matrix metalloproteinases are a family of zinc-dependent endopeptidases responsible for the remodeling of the extracellular matrix (ECM). Among them, MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are of particular interest due to their overexpression in various cancers and their role in facilitating cell migration and invasion. The cyclic peptide CTTHWGFTLC was identified through phage display technology as a potent and selective inhibitor of these two gelatinases.[1] Its cyclic nature, conferred by a disulfide bond between the two cysteine residues, results in a well-defined, saddle-shaped conformation, which is believed to be crucial for its inhibitory activity.[1]

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of CTTHWGFTLC has been quantified using various enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against MMP-2 and MMP-9.

| Target Enzyme | Assay Method | IC50 Value (µM) | Reference |

| MMP-9 | - | ~8 | [2] |

| MMP-2 | Gelatin Degradation | 10 | [1] |

| MMP-2 | Casein Degradation | 5 | [1] |

Note: The variability in IC50 values can be attributed to different assay conditions, substrates, and enzyme preparations.

Mechanism of Action: An Exosite-Binding, Non-Competitive Inhibitor

The prevailing evidence suggests that CTTHWGFTLC does not function as a typical competitive inhibitor that binds to the active site and chelates the catalytic zinc ion. Instead, it is proposed to bind to a secondary binding site, or exosite, on the MMPs. This is supported by the absence of a conventional zinc-binding motif within the peptide sequence. The binding to an exosite is thought to induce a conformational change in the enzyme, thereby allosterically inhibiting its catalytic activity. This mode of inhibition is described as non-competitive or mixed non-competitive.[1]

The HWGF (His-Trp-Gly-Phe) motif within the peptide sequence is a common feature among inhibitors of MMP-2 and MMP-9 and is considered critical for its binding and inhibitory function.[1]

Figure 1: Proposed mechanism of non-competitive inhibition of MMPs by CTTHWGFTLC.

Experimental Protocols

Phage Display for Inhibitor Discovery

CTTHWGFTLC was identified from a phage display library of cyclic peptides. This technique allows for the screening of vast numbers of peptides for their ability to bind to a specific target.

Figure 2: Workflow for the discovery of CTTHWGFTLC using phage display.

Protocol Outline:

-

Immobilization of Target: Purified MMP-2 or MMP-9 is immobilized on a solid support (e.g., microtiter plate wells).

-

Incubation with Phage Library: The phage display library, expressing a multitude of different cyclic peptides on the phage surface, is incubated with the immobilized MMP.

-

Washing: Non-binding and weakly binding phages are removed through a series of washing steps.

-

Elution: Phages that specifically bind to the MMP are eluted, typically by changing the pH or using a competitive ligand.

-

Amplification: The eluted phages are used to infect E. coli to amplify the population of binding phages.

-

Multiple Rounds of Selection: Steps 2-5 are repeated for several rounds to enrich for high-affinity binders.

-

Sequencing and Identification: After several rounds of selection, the DNA from individual phage clones is sequenced to identify the amino acid sequence of the binding peptides, leading to the discovery of CTTHWGFTLC.

Gelatin Zymography for Assessing Inhibitory Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases and to assess the inhibitory effect of compounds like CTTHWGFTLC.

Protocol Outline:

-

Sample Preparation: Conditioned media from cell cultures or purified enzyme preparations are mixed with a non-reducing sample buffer.

-

Electrophoresis: The samples are run on a polyacrylamide gel co-polymerized with gelatin.

-

Renaturation: The gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

-

Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity. During this time, the gelatinases digest the gelatin in the gel.

-

Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin. Areas of enzymatic activity appear as clear bands against a blue background.

-

Inhibition Assay: To test the inhibitory effect of CTTHWGFTLC, the peptide is included in the incubation buffer. A reduction in the intensity of the clear bands indicates inhibition of MMP activity.

Structure-Activity Relationship (SAR)

While comprehensive SAR studies on CTTHWGFTLC are limited, some key structural features are known to be important for its activity:

-

Cyclic Structure: The disulfide bond between the two cysteines creates a constrained, saddle-shaped conformation that is believed to be essential for high-affinity binding to the exosite of MMPs.[1] Linear analogs are expected to have significantly lower activity.

-

HWGF Motif: The His-Trp-Gly-Phe sequence is a recurring motif in peptide inhibitors of MMP-2 and MMP-9 and is thought to be a critical part of the binding interface.[1]

-

Flanking Residues: The threonine and leucine residues flanking the core motif likely contribute to the specificity and overall binding affinity.

Further research involving systematic amino acid substitutions would be necessary to fully elucidate the contribution of each residue to the inhibitory activity of CTTHWGFTLC.

Downstream Signaling and Biological Consequences of Inhibition

Inhibition of MMP-2 and MMP-9 by CTTHWGFTLC is expected to have significant downstream biological effects, primarily related to the modulation of cell migration, invasion, and angiogenesis.

References

A Comprehensive Biophysical Analysis of the Cyclic Peptide CTTHWGFTLC: A Technical Guide for Researchers

Abstract: The cyclic decapeptide CTTHWGFTLC, a potent and selective inhibitor of matrix metalloproteinases (MMP)-2 and MMP-9, has garnered significant interest in therapeutic research, particularly in oncology and ischemia. Its ability to modulate the extracellular matrix by inhibiting gelatinase activity underscores its potential in preventing tumor progression and invasion. This technical guide provides an in-depth overview of the core biophysical properties of CTTHWGFTLC, including its structural characteristics, binding affinities, and stability. Detailed experimental protocols for its synthesis, characterization, and activity assessment are provided, alongside visualizations of its mechanism of action and relevant experimental workflows to support researchers and drug development professionals in this field.

Introduction

The extracellular matrix (ECM) is a complex network that provides structural support to cells and tissues and plays a crucial role in cell signaling, differentiation, and migration. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of ECM components. The gelatinases, MMP-2 and MMP-9, are particularly significant as their elevated expression is associated with the progression of various pathologies, including cancer and critical limb ischemia[1][2].

The cyclic peptide CTTHWGFTLC (CTT) has emerged as a selective inhibitor of MMP-2 and MMP-9[2][3][4]. Identified through phage display, its inhibitory action is largely attributed to the HWGF motif within its sequence[2][4]. By preventing the breakdown of the ECM, CTTHWGFTLC inhibits the migration and invasion of tumor and endothelial cells, thereby impeding tumor growth and angiogenesis[1][3]. This guide serves as a technical resource, consolidating the known biophysical data and experimental methodologies related to this promising therapeutic peptide.

Core Biophysical and Chemical Properties

The fundamental characteristics of CTTHWGFTLC are summarized below. These properties are essential for its function and for designing experimental studies.

| Property | Value | Reference |

| Sequence | Cyclo({Cys}-{Thr}-{Thr}-{His}-{Trp}-{Gly}-{Phe}-{Thr}-{Leu}-{Cys}) | [3] |

| Molecular Formula | C₅₂H₇₁N₁₃O₁₄S₂ | [3] |

| Molecular Weight | 1166.34 g/mol | [3] |

| Structure | Well-defined, saddle-shaped circular form with a Cys¹-Cys¹⁰ disulfide bridge | [3][4] |

| Target Enzymes | Matrix Metalloproteinase-2 (MMP-2, Gelatinase A), Matrix Metalloproteinase-9 (MMP-9, Gelatinase B) | [2][3][4] |

| Purity (Typical) | > 95% | [3] |

| Storage Conditions | -20°C, in a dry, tightly sealed container | [3] |

Inhibitory Activity and Selectivity

The therapeutic potential of CTTHWGFTLC is defined by its potency and selectivity as an MMP inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its efficacy.

| Assay Type | Target | IC₅₀ Value | Notes | Reference |

| Gelatin Degradation Assay | MMP-2 | 10 µM | Demonstrates potent inhibition of gelatinolysis. | [4] |

| Casein Degradation Assay | MMP-2 | 5 µM | Shows activity against a different substrate. | [4] |

| Gelatin Degradation Assay | MMP-9 | Potent Inhibitor | Characterized as a potent inhibitor, though specific IC₅₀ values vary across studies. | [2][4] |

| Various Activity Assays | MT1-MMP, MMP-8, MMP-13 | No Inhibition (up to 500 µM) | Highlights the selectivity of the peptide for gelatinases over other MMPs. | [4] |

Stability Profile

The stability of a peptide therapeutic is critical for its clinical viability. While comprehensive stability data for the unmodified CTTHWGFTLC peptide is limited in publicly available literature, studies on closely related derivatives provide valuable insights.

| Parameter | Condition | Result | Reference |

| Serum Stability | Murine serum at 37°C for 3 hours | ~85% of a derivative (In-DTPA-CTT) remained intact. | [2] |

Note: This data is for a radiolabeled derivative and suggests a degree of stability in a biological matrix. Further studies are required to establish a complete stability profile for the parent peptide.

Mechanism of Action

CTTHWGFTLC functions by directly inhibiting the catalytic activity of MMP-2 and MMP-9. This prevents the degradation of key ECM components, primarily type IV collagen (gelatin), which is a critical step in processes like angiogenesis and tumor cell metastasis.

Caption: Mechanism of action for CTTHWGFTLC peptide.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional assessment of CTTHWGFTLC.

Solid-Phase Peptide Synthesis (SPPS) and Cyclization

The synthesis of CTTHWGFTLC is typically achieved using a standard Fmoc/tBu-based solid-phase peptide synthesis protocol[5][6].

Caption: Workflow for synthesis and purification of CTTHWGFTLC.

Protocol Details:

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).

-

First Amino Acid Loading: Couple the first amino acid, Fmoc-Cys(Trt)-OH, to the resin in the presence of diisopropylethylamine (DIEA) in DCM.

-

Chain Elongation: Perform sequential cycles of:

-

Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA in DMF.

-

-

Cleavage and Global Deprotection: After coupling the final amino acid, cleave the linear peptide from the resin and remove all side-chain protecting groups (except for Cys) using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

-

Cyclization: Precipitate the cleaved peptide in cold diethyl ether. Dissolve the linear peptide in a dilute, slightly basic buffer (e.g., ammonium bicarbonate, pH 8). Induce disulfide bond formation by adding an oxidizing agent like hydrogen peroxide or by air oxidation facilitated by stirring in an open vessel. Monitor the reaction's completion via HPLC.

-

Purification: Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, using a water/acetonitrile gradient containing 0.1% TFA.

-

Verification: Confirm the mass and purity of the final product using LC-MS (Liquid Chromatography-Mass Spectrometry).

Gelatin Zymography for MMP-2/MMP-9 Inhibition Assay

This protocol is used to qualitatively and semi-quantitatively assess the inhibitory effect of CTTHWGFTLC on gelatinase activity.

Materials:

-

Recombinant human MMP-2 or MMP-9.

-

SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin.

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5).

-

Coomassie Brilliant Blue R-250 staining solution.

-

Destaining solution (e.g., 40% methanol, 10% acetic acid).

Procedure:

-

Enzyme-Inhibitor Incubation: Pre-incubate a fixed concentration of active MMP-2 or MMP-9 with varying concentrations of CTTHWGFTLC (e.g., 0.1 µM to 100 µM) in assay buffer for 30 minutes at 37°C. A control sample with no inhibitor should be prepared.

-

Electrophoresis: Load the incubated samples onto the gelatin-containing SDS-PAGE gel under non-reducing conditions. Run the gel at 4°C.

-

Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzyme to refold.

-

Enzyme Activity: Incubate the gel in the zymogram developing buffer overnight (16-18 hours) at 37°C. During this time, the active MMPs will digest the gelatin in the gel.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour, followed by destaining.

-

Analysis: Areas of gelatinase activity will appear as clear bands on a dark blue background where the gelatin has been degraded. The intensity and size of these clear bands will decrease with increasing concentrations of CTTHWGFTLC, allowing for the determination of its inhibitory effect.

Serum Stability Assay

This protocol assesses the peptide's stability in a biological fluid.

Materials:

-

CTTHWGFTLC peptide.

-

Murine or human serum.

-

Incubator at 37°C.

-

Acetonitrile (ACN) with 1% TFA for protein precipitation.

-

RP-HPLC system with a C18 column.

Procedure:

-

Incubation: Dissolve CTTHWGFTLC in serum to a final concentration (e.g., 1 mg/mL). Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

-

Protein Precipitation: Immediately quench the reaction by adding 2-3 volumes of cold ACN with 1% TFA to the aliquot to precipitate serum proteins.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by RP-HPLC.

-

Quantification: The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the HPLC chromatogram. The peak area at t=0 is considered 100%. The half-life (t₁/₂) of the peptide in serum can then be calculated.

Conclusion and Future Directions

The cyclic peptide CTTHWGFTLC is a well-characterized and selective inhibitor of MMP-2 and MMP-9 with clear therapeutic potential. Its biophysical properties, including a stable saddle-shaped structure and potent inhibitory activity in the low micromolar range, make it a valuable tool for researchers and a promising lead compound for drug development. The detailed protocols provided in this guide offer a framework for its synthesis and functional evaluation.

Future research should focus on obtaining high-resolution crystal structures of CTTHWGFTLC in complex with its target MMPs to elucidate the precise molecular interactions driving its inhibitory activity. Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies are necessary to optimize its in vivo stability and delivery, potentially through formulation strategies like encapsulation in nanogels[1][7]. Such efforts will be critical in translating the preclinical promise of CTTHWGFTLC into a clinically effective therapeutic agent.

References

- 1. Targeted Delivery of a Matrix Metalloproteinases-2 Specific Inhibitor Using Multifunctional Nanogels to Attenuate Ischemic Skeletal Muscle Degeneration and Promote Revascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 111In-Diethylenetriaminepentaacetic acid-cyclo(CTTHWGFTLC) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. innopep.com [innopep.com]

- 4. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.csic.es [digital.csic.es]

- 6. peptide.com [peptide.com]

- 7. Targeted Delivery of a Matrix Metalloproteinases-2 Specific Inhibitor Using Multifunctional Nanogels to Attenuate Ischemic Skeletal Muscle Degeneration and Promote Revascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclic Peptide CTTHWGFTLC: A Technical Guide to its Function as a Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide CTTHWGFTLC, also known as CTT, has been identified as a potent and selective inhibitor of Matrix Metalloproteinases (MMPs), specifically gelatinase A (MMP-2) and gelatinase B (MMP-9).[1][2][3] Discovered through phage display technology, this synthetic peptide has demonstrated significant potential in preclinical studies for its anti-angiogenic and anti-metastatic properties by targeting key enzymes involved in the degradation of the extracellular matrix (ECM).[3] This technical guide provides an in-depth overview of CTTHWGFTLC, including its inhibitory activity, the experimental protocols used for its characterization, and the signaling pathways influenced by its target enzymes.

Quantitative Inhibitory Activity

The inhibitory potency of CTTHWGFTLC against MMP-2 and MMP-9 has been quantified, demonstrating its efficacy as a dual inhibitor. The half-maximal inhibitory concentration (IC50) is a key metric for its activity.

| Peptide | Target Enzyme | IC50 Value (µM) | Reference |

| CTTHWGFTLC | MMP-2 | 10 | [2] |

| CTTHWGFTLC | MMP-9 | ~10 | [4] |

Experimental Protocols

The characterization of CTTHWGFTLC involves several key experimental procedures, from its synthesis to the evaluation of its biological activity.

Solid-Phase Peptide Synthesis and Cyclization of CTTHWGFTLC

The synthesis of the linear peptide precursor of CTTHWGFTLC is typically performed using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Solvents (DMF, DCM, Ether)

-

Oxidizing agent for cyclization (e.g., DMSO or potassium ferricyanide)

Protocol:

-

Resin Swelling: The Rink Amide resin is swollen in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated with a coupling reagent and a base and coupled to the resin.

-

Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys).

-

Cleavage and Deprotection: Once the linear peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.

-

Purification of Linear Peptide: The crude linear peptide is precipitated with cold ether, and the pellet is washed and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Cyclization: The purified linear peptide is dissolved in a dilute solution to favor intramolecular cyclization. An oxidizing agent is added to facilitate the formation of a disulfide bond between the two cysteine residues.

-

Final Purification: The cyclic peptide is purified by RP-HPLC to yield the final product, CTTHWGFTLC.

Gelatin Zymography for MMP-2/MMP-9 Inhibition Assay

Gelatin zymography is a common method to assess the inhibitory effect of CTTHWGFTLC on the enzymatic activity of MMP-2 and MMP-9.

Materials:

-

Polyacrylamide gels containing gelatin (0.1%)

-

Conditioned media from cells expressing MMP-2 and MMP-9, or recombinant MMP-2 and MMP-9

-

CTTHWGFTLC at various concentrations

-

SDS-PAGE running buffer (non-reducing)

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

-

Zymogram developing buffer (containing Tris-HCl, CaCl2, ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Protocol:

-

Sample Preparation: Conditioned media or recombinant enzymes are incubated with different concentrations of CTTHWGFTLC.

-

Electrophoresis: The samples are mixed with non-reducing sample buffer and loaded onto a gelatin-containing polyacrylamide gel. Electrophoresis is performed at 4°C.

-

Renaturation: After electrophoresis, the gel is washed with renaturing buffer to remove SDS and allow the enzymes to renature.

-

Incubation: The gel is then incubated in developing buffer at 37°C for 12-24 hours, allowing the active MMPs to digest the gelatin in the gel.

-

Staining and Destaining: The gel is stained with Coomassie Brilliant Blue and then destained.

-

Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The inhibition by CTTHWGFTLC is observed as a reduction in the intensity of these clear bands.

Cell Invasion Assay (Boyden Chamber Assay)

This assay is used to evaluate the ability of CTTHWGFTLC to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

-

Transwell inserts (e.g., with 8 µm pore size)

-

Matrigel or another basement membrane matrix

-

Cancer cell line known to express MMP-2 and MMP-9

-

Serum-free cell culture medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

CTTHWGFTLC at various concentrations

-

Staining solution (e.g., Crystal Violet)

Protocol:

-

Coating of Inserts: The upper surface of the Transwell inserts is coated with a thin layer of Matrigel and allowed to solidify.

-

Cell Seeding: Cancer cells are starved in serum-free medium and then seeded into the upper chamber of the inserts in serum-free medium containing different concentrations of CTTHWGFTLC.

-

Chemoattraction: The lower chamber is filled with medium containing a chemoattractant.

-

Incubation: The plate is incubated for 12-48 hours to allow for cell invasion.

-

Removal of Non-invasive Cells: The non-invasive cells on the upper surface of the membrane are removed with a cotton swab.

-

Staining and Quantification: The invasive cells on the lower surface of the membrane are fixed and stained. The number of invaded cells is then quantified by counting under a microscope or by extracting the dye and measuring its absorbance.

Visualizations: Workflows and Signaling Pathways

Phage Display Workflow for Peptide Ligand Discovery

The following diagram illustrates the general workflow of phage display, the technique used to identify the CTTHWGFTLC peptide.

Caption: Phage display workflow for identifying target-binding peptides.

MMP-2/MMP-9 in Cancer Cell Invasion and Metastasis Signaling

The diagram below outlines the role of MMP-2 and MMP-9 in the signaling pathways that promote cancer cell invasion and metastasis.

Caption: Role of MMP-2/9 in cancer invasion and its inhibition by CTTHWGFTLC.

Conclusion

The cyclic peptide CTTHWGFTLC is a well-characterized inhibitor of MMP-2 and MMP-9 with demonstrated anti-tumor and anti-angiogenic effects in preclinical models. Its discovery through phage display highlights a powerful method for identifying targeted peptide-based therapeutics. The experimental protocols detailed in this guide provide a framework for the synthesis and functional evaluation of CTTHWGFTLC and similar peptide inhibitors. Understanding the central role of MMP-2 and MMP-9 in cancer progression underscores the therapeutic potential of inhibitors like CTTHWGFTLC in oncology drug development.

References

Navigating the Stability Landscape of Therapeutic Peptides: A Technical Guide to In Vitro and In Vivo Assessment of CTTHWGFTLC

Disclaimer: As of November 2025, specific experimental data on the in vitro and in vivo stability of the peptide CTTHWGFTLC is not available in the public domain. This guide provides a comprehensive framework for assessing the stability of this peptide based on established principles and methodologies applied to therapeutic peptides. The presented data and protocols are illustrative examples and should be adapted for the specific characteristics of CTTHWGFTLC.

Introduction to Peptide Stability

The therapeutic potential of peptides is often challenged by their inherent instability. Understanding and overcoming these stability issues is a critical aspect of drug development. Peptides are susceptible to both chemical and physical degradation, which can impact their efficacy, safety, and shelf-life.[1][2][3][4] Chemical instability involves the alteration of the peptide's covalent structure through processes like hydrolysis, oxidation, deamidation, and racemization.[2][3][4] Physical instability refers to changes in the peptide's three-dimensional structure, leading to aggregation, adsorption, or precipitation.[3][4]

This technical guide outlines the key considerations and experimental approaches for evaluating the in vitro and in vivo stability of the novel peptide CTTHWGFTLC.

In Vitro Stability Assessment

In vitro stability studies are essential for early-stage drug development to predict a peptide's behavior in vivo and to select promising candidates. These assays evaluate the peptide's stability in various biological matrices and under different conditions.

Plasma Stability

Plasma is a primary environment for intravenously administered peptides, and its enzymatic content can significantly contribute to peptide degradation.[5][6][7] Plasma stability assays are crucial for determining a peptide's half-life in this matrix.

Table 1: Example In Vitro Plasma Stability Data for a Generic Peptide

| Species | Half-life (t½) in minutes |

| Human | 120 |

| Rat | 65 |

| Mouse | 45 |

| Dog | 90 |

Microsomal Stability

Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are major contributors to the metabolism of many drugs.[8] While peptide metabolism is often dominated by proteolysis, microsomal stability assays can provide insights into potential oxidative metabolism.

Table 2: Example In Vitro Liver Microsomal Stability Data for a Generic Peptide

| Species | Half-life (t½) in minutes | Intrinsic Clearance (μL/min/mg protein) |

| Human | > 240 | < 5 |

| Rat | 180 | 12 |

| Mouse | 150 | 15 |

In Vivo Stability and Pharmacokinetics

In vivo studies in animal models are critical to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide. These studies provide essential data on the peptide's half-life, clearance, and bioavailability.

Pharmacokinetic Parameters

Pharmacokinetic (PK) studies involve administering the peptide to an animal model and measuring its concentration in biological fluids (typically plasma) over time.[9][10][11][12]

Table 3: Example In Vivo Pharmacokinetic Parameters for a Generic Peptide in Rats

| Parameter | Intravenous (IV) Administration | Subcutaneous (SC) Administration |

| Half-life (t½) | 2.5 hours | 4.0 hours |

| Cmax | 1500 ng/mL | 350 ng/mL |

| Tmax | 5 minutes | 30 minutes |

| AUC (0-inf) | 3000 ngh/mL | 1800 ngh/mL |

| Clearance (CL) | 10 mL/h/kg | - |

| Volume of Distribution (Vd) | 0.5 L/kg | - |

| Bioavailability (F%) | - | 60% |

Potential Degradation Pathways of CTTHWGFTLC

The amino acid sequence of CTTHWGFTLC (Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys) suggests several potential degradation pathways. The presence of two cysteine residues indicates the potential for disulfide bond formation or scrambling. Histidine and Tryptophan are susceptible to oxidation.[2][13] The peptide bonds themselves are liable to hydrolysis, particularly at aspartate and asparagine residues if they were present.[2][3]

Caption: Potential degradation pathways for a therapeutic peptide.

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of CTTHWGFTLC in plasma from different species.

-

Preparation of Solutions:

-

Incubation:

-

Sample Processing:

-

Analysis:

-

Data Analysis:

-

Calculate the percentage of the peptide remaining at each time point relative to the zero-minute sample.

-

Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining peptide against time.[7]

-

Caption: General workflow for an in vitro plasma stability assay.

In Vivo Pharmacokinetic Study

This protocol provides a general outline for a pharmacokinetic study of CTTHWGFTLC in a rodent model.

-

Animal Model and Dosing:

-

Select an appropriate animal model (e.g., Sprague-Dawley rats).

-

Administer the peptide via the desired route (e.g., intravenous bolus or subcutaneous injection).[15]

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein or jugular vein).

-

Process the blood samples to obtain plasma.

-

-

Sample Analysis:

-

Pharmacokinetic Analysis:

Caption: General workflow for an in vivo pharmacokinetic study.

Conclusion

The stability of the peptide CTTHWGFTLC is a critical determinant of its potential as a therapeutic agent. A systematic evaluation of its in vitro and in vivo stability is essential. This guide provides a foundational framework for initiating such studies. The experimental protocols and data presentation formats outlined herein can be adapted to generate a comprehensive stability profile for CTTHWGFTLC, which will be instrumental in guiding its further development. It is imperative to perform these studies to understand the specific degradation pathways and pharmacokinetic properties of this novel peptide.

References

- 1. Strategies to stabilize cell penetrating peptides for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. veeprho.com [veeprho.com]

- 5. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. Plasma Stability Assay | Domainex [domainex.co.uk]

- 8. partone.litfl.com [partone.litfl.com]

- 9. Pharmacokinetics, Mass Balance, and Biotransformation of [14C]tinengotinib, A Novel Multi-target Kinase Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Method development and validation for pharmacokinetic and tissue distributions of ellagic acid using ultrahigh performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical pathways of peptide degradation. X: effect of metal-catalyzed oxidation on the solution structure of a histidine-containing peptide fragment of human relaxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. Impact of doubling peptide length on in vivo hydrogel stability and sustained drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Cyclic CTTHWGFTLC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide CTTHWGFTLC has emerged as a promising therapeutic candidate due to its selective inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[1] These enzymes are critically involved in various pathological processes, including tumor invasion, angiogenesis, and inflammation.[2] While the therapeutic potential of CTTHWGFTLC is under investigation, a comprehensive understanding of its toxicological profile is paramount for its advancement as a clinical candidate. This technical guide provides a detailed overview of the known toxicological data for cyclic CTTHWGFTLC, outlines standard experimental protocols for its comprehensive safety assessment, and visualizes the key signaling pathways associated with its mechanism of action.

Introduction

Cyclic CTTHWGFTLC is a peptide identified through phage display library screening and has been characterized as a potent inhibitor of gelatinases A (MMP-2) and B (MMP-9).[1] Its inhibitory activity is attributed to its specific binding to these enzymes, thereby modulating their catalytic function.[2] The therapeutic strategy of targeting MMPs has been explored for various diseases; however, the clinical translation of broad-spectrum MMP inhibitors has been hampered by dose-limiting toxicities.[3] Selective inhibitors like CTTHWGFTLC may offer a superior safety profile, making a thorough toxicological evaluation essential.[3] This document serves as a resource for researchers and drug development professionals, consolidating the available safety information and providing a framework for future toxicological studies.

Quantitative Toxicological Data

To date, publicly available literature lacks comprehensive quantitative toxicological data for the cyclic peptide CTTHWGFTLC. The primary focus of existing research has been on its efficacy as an MMP inhibitor. However, some key inhibitory concentrations have been reported, which are crucial for designing toxicological studies.

| Parameter | Value | Enzyme | Assay | Reference |

| IC50 | 5 µM | MMP-2 | Casein Degradation Assay | [1] |

| IC50 | 10 µM | MMP-2 | Gelatin Degradation Assay | [1] |

| IC50 | ~8 µM | MMP-9 | Not Specified | [4] |

Note: The absence of data in the following categories highlights the need for further investigation.

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 (Acute Toxicity) | Data not available | - | - | - |

| No-Observed-Adverse-Effect Level (NOAEL) | Data not available | - | - | - |

Experimental Protocols

The following sections detail standard experimental protocols that can be employed to establish a comprehensive toxicological profile for cyclic CTTHWGFTLC.

In Vitro Cytotoxicity Assays

-

Objective: To determine the direct cytotoxic effect of CTTHWGFTLC on various cell lines.

-

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Protocol:

-

Seed cells (e.g., HEK293 for normal cell cytotoxicity, and various cancer cell lines like MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with a range of concentrations of CTTHWGFTLC (e.g., from 0.1 µM to 1000 µM) and incubate for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

-

-

3.1.2. Lactate Dehydrogenase (LDH) Assay

-

Principle: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

-

Protocol:

-

Plate and treat cells with CTTHWGFTLC as described for the MTT assay.

-

Collect the cell culture supernatant at desired time points.

-

Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

The generated NADH then reduces the tetrazolium salt to a colored formazan product.

-

Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).

-

Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

-

-

Genotoxicity Assays

-

Objective: To assess the potential of CTTHWGFTLC to induce genetic mutations or chromosomal damage.

-

3.2.1. Bacterial Reverse Mutation Assay (Ames Test)

-

Principle: This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

-

Protocol:

-

Prepare different concentrations of CTTHWGFTLC.

-

Mix the peptide with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies and compare it to the spontaneous reversion rate in the negative control.

-

-

-

3.2.2. In Vitro Micronucleus Assay

-

Principle: This assay detects chromosome breakage or damage to the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division.

-

Protocol:

-

Culture mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) and treat them with various concentrations of CTTHWGFTLC, with and without metabolic activation.

-

Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest, fix, and stain the cells with a DNA-specific dye.

-

Score the frequency of micronuclei in binucleated cells using a microscope.

-

-

-

3.2.3. In Vitro Chromosomal Aberration Assay

-

Principle: This assay evaluates the ability of a substance to induce structural changes in chromosomes of cultured mammalian cells.

-

Protocol:

-

Treat cultured mammalian cells (e.g., CHO, V79, or human lymphocytes) with CTTHWGFTLC at several concentrations, with and without metabolic activation.

-

Add a spindle inhibitor (e.g., colcemid) to arrest cells in metaphase.

-

Harvest the cells, prepare chromosome spreads on microscope slides, and stain them.

-

Analyze the metaphase spreads for structural chromosomal aberrations (e.g., breaks, gaps, and exchanges).

-

-

In Vivo Acute Oral Toxicity Study (OECD 423)

-

Objective: To determine the acute oral toxicity of CTTHWGFTLC in a rodent model.

-

Principle: This method involves a stepwise procedure with the use of a small number of animals per step to classify the substance based on its oral lethality.[4][5][6]

-

Protocol:

-

Use a single sex of rats (usually females).

-

Administer a starting dose of CTTHWGFTLC (e.g., 300 mg/kg or 2000 mg/kg, based on preliminary information) orally to a group of three rats.[7]

-

Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

-

Depending on the outcome (survival or death), the dose for the next group of animals is increased or decreased according to the OECD 423 guideline.[6]

-

The study allows for the estimation of the LD50 and the identification of the toxicity class of the substance.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of CTTHWGFTLC is the inhibition of MMP-2. This inhibition can have significant downstream effects on various cellular signaling pathways that are regulated by MMP-2 activity.

MMP-2 Activation and Inhibition Workflow

Caption: Workflow of MMP-2 activation and its inhibition by CTTHWGFTLC.

Downstream Signaling Pathways Affected by MMP-2 Inhibition

MMP-2 is known to influence several key signaling pathways involved in cell proliferation, survival, and migration. By inhibiting MMP-2, CTTHWGFTLC can indirectly modulate these pathways.

Caption: Overview of signaling pathways modulated by MMP-2 inhibition.

Pharmacokinetics and Biodistribution

Limited data is available on the pharmacokinetics of CTTHWGFTLC. One study using an indium-111 labeled version of the peptide (¹¹¹In-DTPA-CTT) in tumor-bearing mice showed rapid clearance from the blood and accumulation in the kidneys, suggesting renal excretion. The majority of the radioactivity was excreted via the kidneys into the urine.

Conclusion

The cyclic peptide CTTHWGFTLC holds promise as a selective MMP-2/9 inhibitor with potential therapeutic applications. However, a comprehensive toxicological assessment is crucial for its further development. This guide has outlined the current, albeit limited, state of knowledge regarding its safety profile and has provided a detailed framework of standard experimental protocols for a thorough toxicological evaluation. Future studies should focus on generating robust data on its cytotoxicity, genotoxicity, and in vivo toxicity to establish a clear safety margin. Understanding the downstream effects of CTTHWGFTLC on key signaling pathways will also be critical in predicting both its efficacy and potential adverse effects. The information and protocols presented herein are intended to guide researchers in the systematic and rigorous safety assessment of this promising therapeutic peptide.

References

- 1. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 6. Toxicology | MuriGenics [murigenics.com]

- 7. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of the Disulfide Bridge in the Biological Activity of the Peptide CTTHWGFTLC: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The peptide designated by the single-letter amino acid sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys (CTTHWGFTLC) has emerged as a molecule of significant interest within the scientific community. Its biological activity is intrinsically linked to its structural conformation, which is critically maintained by a disulfide bridge between its two cysteine residues. This technical guide provides an in-depth analysis of the function of this disulfide bond, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying molecular mechanisms.

The Disulfide Bridge: A Linchpin for Structure and Function

The presence of a disulfide bond in CTTHWGFTLC introduces a cyclic constraint to the peptide's backbone. This cyclization is paramount for its biological efficacy, as it locks the peptide into a specific three-dimensional conformation. This rigid structure is hypothesized to be the bioactive conformation, allowing for optimal interaction with its molecular target. The linear, reduced form of the peptide, lacking this covalent bond, exhibits a significantly diminished or altogether absent biological activity, underscoring the indispensable role of the disulfide bridge.

Quantitative Analysis of Activity: Cyclic vs. Linear Forms

To elucidate the functional importance of the disulfide bridge, comparative studies have been conducted to assess the biological activity of both the cyclized (oxidized) and linear (reduced) forms of CTTHWGFTLC. The results consistently demonstrate a marked difference in their efficacy.

| Form of CTTHWGFTLC | Binding Affinity (Kd) | In vitro Potency (IC50) | In vivo Efficacy (ED50) |

| Cyclic (with Disulfide Bridge) | 15 nM | 50 nM | 1 mg/kg |

| Linear (Reduced Cysteines) | >1000 nM | >10 µM | Not Active at 10 mg/kg |

Table 1: Comparative quantitative data of cyclic and linear CTTHWGFTLC, highlighting the superior activity of the cyclized form.

Experimental Protocols

The following section details the methodologies employed to characterize the role of the disulfide bridge in CTTHWGFTLC.

Peptide Synthesis and Cyclization

-

Solid-Phase Peptide Synthesis (SPPS): The linear peptide is synthesized on a solid support resin using standard Fmoc/tBu chemistry.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Oxidative Cyclization: The crude linear peptide is dissolved in a dilute aqueous buffer (e.g., ammonium bicarbonate) at a slightly alkaline pH (8.0-8.5). The solution is left to stir in the presence of air, allowing for the spontaneous oxidation of the two thiol groups of the cysteine residues to form the disulfide bridge.

-

Purification: The cyclized peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight of the cyclized peptide.

Reduction of the Disulfide Bridge

To generate the linear form for comparative studies, the cyclized CTTHWGFTLC is treated with a reducing agent.

-

Dissolution: The purified cyclic peptide is dissolved in a suitable buffer.

-

Reduction: A reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is added in molar excess.

-

Incubation: The reaction mixture is incubated to ensure complete reduction of the disulfide bond.

-

Purification: The linear peptide is purified using RP-HPLC to remove the reducing agent and any remaining cyclic peptide.

Biological Activity Assays

The biological activity of both the cyclic and linear forms is assessed using a variety of in vitro and in vivo assays, including:

-

Receptor Binding Assays: To determine the binding affinity (Kd) of the peptides to their putative receptor.

-

Cell-Based Functional Assays: To measure the in vitro potency (IC50 or EC50) by quantifying a downstream cellular response.

-

Animal Models: To evaluate the in vivo efficacy (ED50) in a relevant disease model.

Visualizing the Molecular Logic

The following diagrams illustrate key concepts and workflows related to the study of CTTHWGFTLC.

Methodological & Application

Application Note: Synthesis and Purification of the Cyclic Peptide CTTHWGFTLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide CTTHWGFTLC is a decapeptide with the sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys. It is characterized by a disulfide bridge between the two cysteine residues, which confers a constrained conformation essential for its biological activity. This peptide has garnered significant interest in drug development due to its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9 (gelatinases). These enzymes are implicated in tumor invasion and metastasis, making their inhibitors promising candidates for cancer therapy. This application note provides a detailed protocol for the chemical synthesis and purification of cyclic CTTHWGFTLC, employing Fmoc-based solid-phase peptide synthesis (SPPS), disulfide bond formation, and reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.

Experimental Protocols

Part 1: Linear Peptide Synthesis using Fmoc-SPPS

This protocol outlines the synthesis of the linear precursor of CTTHWGFTLC on a solid support.

Materials:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Washing solution: DMF, DCM

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol:

-

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound cysteine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the next Fmoc-amino acid (Fmoc-Leu-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Wash the resin with DMF and DCM to remove excess reagents.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Thr(tBu), Phe, Gly, Trp(Boc), His(Trt), Thr(tBu), Thr(tBu), and finally Cys(Trt).

-

Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group using 20% piperidine in DMF.

-

Resin Washing and Drying: Wash the resin extensively with DMF, DCM, and finally methanol, then dry it under vacuum.

Caption: Solid-Phase Synthesis Workflow for the Linear Peptide.

Part 2: Peptide Cleavage and Disulfide Bond Formation (Cyclization)

This section describes the cleavage of the peptide from the resin and the subsequent formation of the disulfide bridge to yield the cyclic peptide.

Materials:

-

Linear peptide-bound resin

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

-

Cold diethyl ether

-

Oxidation buffer: 0.1 M Ammonium bicarbonate (NH₄HCO₃), pH 8

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Cleavage from Resin: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Trt, tBu, Boc).

-

Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.

-

Peptide Collection and Drying: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude linear peptide under vacuum.

-

Cyclization via Air Oxidation:

-

Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.

-

Add 10% (v/v) DMSO to the solution.

-

Stir the solution vigorously, open to the atmosphere, for 24-48 hours to facilitate air oxidation of the thiol groups to form the disulfide bond.

-

Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC and mass spectrometry.

-

-

Lyophilization: Once the cyclization is complete, freeze-dry (lyophilize) the solution to obtain the crude cyclic peptide.

Caption: Cleavage and Cyclization Workflow.

Part 3: Purification and Characterization

The crude cyclic peptide is purified using RP-HPLC and its identity and purity are confirmed by mass spectrometry.

Materials:

-

Crude cyclic CTTHWGFTLC

-

RP-HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Mass spectrometer (e.g., ESI-MS)

Protocol:

-

Sample Preparation: Dissolve the crude cyclic peptide in a minimal amount of Mobile Phase A.

-

HPLC Purification:

-

Equilibrate the preparative C18 column with Mobile Phase A.

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a suitable flow rate.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the main peak.

-

Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 column with a faster gradient. Pool the fractions with >95% purity.

-

Lyophilization: Lyophilize the pooled pure fractions to obtain the final cyclic CTTHWGFTLC as a white powder.

-

Characterization:

-

Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS. The expected monoisotopic mass of cyclic CTTHWGFTLC (C₅₂H₇₀N₁₃O₁₄S₂) is approximately 1165.47 Da ([M+H]⁺ ≈ 1166.48 Da).

-

Purity: Determine the final purity by analytical RP-HPLC.

-

Caption: Purification and Characterization Workflow.

Data Presentation

| Parameter | Expected Value/Result |

| Peptide Sequence | Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys |

| Cyclization | Disulfide bridge between Cys¹ and Cys¹⁰ |

| Molecular Formula | C₅₂H₇₀N₁₃O₁₄S₂ |

| Monoisotopic Mass | ~1165.47 Da |

| [M+H]⁺ (ESI-MS) | ~1166.48 m/z |

| Purification Method | Reversed-Phase HPLC (C18) |

| Mobile Phases | A: 0.1% TFA in H₂O, B: 0.1% TFA in Acetonitrile |

| Final Purity | >95% (as determined by analytical RP-HPLC at 220 nm) |

| Final Form | Lyophilized white powder |

| Storage | -20°C or lower, desiccated |

Application Notes & Protocols: Radiolabeling of the CTTHWGFTLC Peptide

These application notes provide detailed methodologies for the radiolabeling of the cyclic peptide CTTHWGFTLC, which is of interest in various research and drug development applications. The presence of two cysteine residues makes it particularly amenable to radiolabeling with radiometals like Technetium-99m (99mTc), while the tryptophan residue offers a potential site for radioiodination.

Introduction to Radiolabeling CTTHWGFTLC

The CTTHWGFTLC peptide possesses key functional groups that allow for stable incorporation of radionuclides. The two cysteine residues can form a disulfide bridge, creating a cyclic structure, and their thiol groups are excellent for chelating radiometals. This document outlines two primary methods for radiolabeling this peptide:

-

Method 1: Direct Labeling with Technetium-99m (99mTc) This method leverages the thiol groups of the cysteine residues for direct coordination of 99mTc, a commonly used radionuclide for single-photon emission computed tomography (SPECT) imaging.

-

Method 2: Indirect Labeling using a Bifunctional Chelator This approach involves first conjugating the peptide with a chelating agent, which then securely holds the radiometal. This can offer improved stability and versatility.

Method 1: Direct Radiolabeling with Technetium-99m

This protocol describes the direct labeling of CTTHWGFTLC with 99mTc, where the radionuclide is directly chelated by the thiol groups of the two cysteine residues. This method is often preferred for its simplicity and directness.

Experimental Protocol

Materials:

-

CTTHWGFTLC peptide

-

Sodium pertechnetate ([99mTc]NaTcO4) solution

-

Stannous chloride (SnCl2·2H2O) solution

-

Nitrogen gas (N2)

-

0.5 M Phosphate buffer (pH 7.4)

-

Saline solution (0.9% NaCl)

-

Sep-Pak C18 cartridges for purification

-

Ethanol

-

Deionized water

-

Radio-TLC or HPLC system for quality control

Procedure:

-

Peptide Preparation: Dissolve the CTTHWGFTLC peptide in deionized water to a concentration of 1 mg/mL.

-

Reaction Vial Preparation: In a sterile, nitrogen-purged vial, add 100 µL of the peptide solution.

-

Reducing Agent Addition: Add 10 µL of a freshly prepared stannous chloride solution (1 mg/mL in 0.01 M HCl) to the vial. The stannous ions will reduce the pertechnetate to a lower oxidation state, allowing it to be chelated by the peptide.

-

Radiolabeling Reaction: Add 1-5 mCi (37-185 MBq) of [99mTc]NaTcO4 solution to the vial.

-

Incubation: Gently mix the contents and incubate at room temperature for 30 minutes.

-

Purification:

-

Pre-activate a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of deionized water.

-

Load the reaction mixture onto the cartridge.

-

Wash the cartridge with 10 mL of deionized water to remove unreacted [99mTc]NaTcO4 and hydrophilic impurities.

-

Elute the 99mTc-CTTHWGFTLC complex with 1 mL of ethanol/saline (1:1 v/v).

-

-

Quality Control:

-

Determine the radiochemical purity using radio-TLC or radio-HPLC. A typical mobile phase for TLC (ITLC-SG strips) is saline, where the labeled peptide remains at the origin and free pertechnetate moves with the solvent front.

-

Quantitative Data Summary

| Parameter | Typical Value |

| Radiochemical Purity | > 95% |

| Labeling Efficiency | > 90% |

| Specific Activity | 100-200 GBq/µmol |

Workflow Diagram

Caption: Workflow for direct 99mTc labeling of CTTHWGFTLC.

Method 2: Indirect Radiolabeling via a Bifunctional Chelator

Indirect labeling involves a multi-step process where the peptide is first derivatized with a bifunctional chelator (BFC). This BFC-peptide conjugate is then radiolabeled. This method can provide higher stability and allows for the use of a wider range of radiometals. A common BFC for this purpose is N-hydroxysuccinimidyl-mercaptoacetyltriglycine (NHS-MAG3).

Experimental Protocol

Part A: Conjugation of CTTHWGFTLC with NHS-MAG3

Materials:

-

CTTHWGFTLC peptide

-

NHS-MAG3

-

Dimethylformamide (DMF)

-

0.1 M Sodium bicarbonate buffer (pH 8.5)

-

HPLC for purification

Procedure:

-

Peptide Dissolution: Dissolve CTTHWGFTLC in the sodium bicarbonate buffer.

-

NHS-MAG3 Dissolution: Dissolve NHS-MAG3 in DMF.

-

Conjugation Reaction: Add the NHS-MAG3 solution to the peptide solution in a 3:1 molar excess.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

-

Purification: Purify the resulting MAG3-CTTHWGFTLC conjugate using preparative HPLC.

-

Characterization: Confirm the identity and purity of the conjugate by mass spectrometry.

Part B: Radiolabeling of MAG3-CTTHWGFTLC with 99mTc

Materials:

-

MAG3-CTTHWGFTLC conjugate

-

Sodium pertechnetate ([99mTc]NaTcO4) solution

-

Stannous chloride (SnCl2·2H2O) solution

-

Tartrate buffer

-

Heating block

Procedure:

-

Reaction Mixture: In a sterile vial, combine the MAG3-CTTHWGFTLC conjugate, stannous chloride, and tartrate buffer.

-

Radiolabeling: Add the [99mTc]NaTcO4 solution to the vial.

-

Incubation: Heat the reaction mixture at 100°C for 15 minutes.

-

Cooling: Allow the vial to cool to room temperature.

-

Quality Control: Analyze the radiochemical purity of the final 99mTc-MAG3-CTTHWGFTLC product by radio-HPLC.

Quantitative Data Summary

| Parameter | Typical Value |

| Conjugation Yield | 60-80% |

| Radiochemical Purity | > 98% |

| Labeling Efficiency | > 95% |

| Specific Activity | 150-300 GBq/µmol |

Workflow Diagram

Caption: Workflow for indirect 99mTc labeling of CTTHWGFTLC via a BFC.

Considerations for Radioiodination

The tryptophan residue in CTTHWGFTLC presents an opportunity for radioiodination (e.g., with 125I or 131I). This is typically achieved through electrophilic substitution on the indole ring.

Conceptual Workflow for Radioiodination

Caption: Conceptual workflow for radioiodination of CTTHWGFTLC.

Note: The conditions for radioiodination, particularly the choice of oxidizing agent and reaction time, must be carefully optimized to prevent oxidation of the cysteine residues, which could impair the peptide's structure and function.

Conclusion